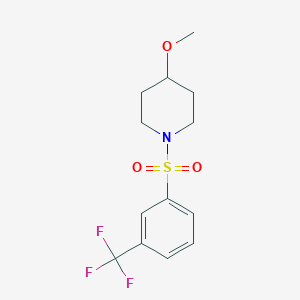

4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various piperidine derivatives, including those related to 4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine, has been explored in several studies. For instance, derivatives were prepared by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides . Another approach involved the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride . Additionally, the synthesis of O-substituted derivatives of piperidine sulfonamides was achieved through coupling and substitution reactions . These methods highlight the versatility of synthetic routes for creating a variety of piperidine-based compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a toluene-sulfonyl piperidine derivative was determined, revealing a chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom . Computational studies, including DFT calculations, have been used to analyze the molecular characteristics and reactive parameters of similar compounds . These analyses provide valuable insights into the molecular geometry and electronic properties of piperidine sulfonamides.

Chemical Reactions Analysis

Piperidine derivatives undergo a range of chemical reactions. For instance, the Hoffmann exhaustive methylation of a piperidinoethyl phenyl sulfone methoiodide was observed to proceed rapidly, leading to the formation of phenyl vinyl sulfone . Additionally, the conjugate additions of chloroamines to acetylenic sulfones followed by intramolecular alkylation have been used to synthesize various cyclic enamine sulfones . These reactions demonstrate the chemical reactivity and potential for further functionalization of piperidine sulfonamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. For example, the presence of a sulfonyl group can significantly affect the compound's biological activity, as seen in the evaluation of antimicrobial agents . The introduction of different electrophiles can lead to compounds with varying bioactivities against enzymes such as lipoxygenase and cholinesterases . The electronic properties, such as HOMO-LUMO gaps, have been computationally evaluated to understand the reactivity of these compounds . These properties are crucial for the development of piperidine derivatives as potential therapeutic agents.

Case Studies

Several case studies have demonstrated the potential applications of piperidine sulfonamides. For instance, some derivatives showed significant antimicrobial activities against pathogens affecting tomato plants . Another study synthesized a potential β-cell imaging agent for positron emission tomography (PET) in the context of diabetes . Additionally, the synthesis of novel piperazine derivatives and their structural and computational analysis provided insights into their potential as medicinal compounds . These case studies illustrate the diverse applications of piperidine derivatives in the field of medicinal chemistry.

科学的研究の応用

Anodic Methoxylation of Piperidine Derivatives

Research conducted by Golub and Becker (2015) explores the anodic methoxylation of piperidine derivatives, including those with N-acyl and N-sulfonyl groups. The study provides insights into electrochemical modifications of piperidine, which could be relevant for synthesizing derivatives of "4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine" for various applications, such as materials science or chemical synthesis (Golub & Becker, 2015).

Synthesis and Pharmacological Properties

Sonda et al. (2004) synthesized a series of piperidine derivatives, evaluating their effects on gastrointestinal motility. This research is pertinent for understanding the pharmacological applications of compounds structurally related to "4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine," potentially offering a foundation for developing new prokinetic agents (Sonda et al., 2004).

Proton Exchange Membranes

Kim, Robertson, and Guiver (2008) investigated comb-shaped poly(arylene ether sulfone)s for use as proton exchange membranes in fuel cell applications. Their methodology for modifying the methoxy group of poly(arylene ether sulfone) could offer insights into the functionalization of "4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine" for advanced material applications (Kim, Robertson, & Guiver, 2008).

Electrolytic System Development

Tajima and Fuchigami (2005) developed a novel electrolytic system using solid-supported bases for in situ generation of a supporting electrolyte from methanol, demonstrating anodic methoxylation of phenyl 2,2,2-trifluoroethyl sulfide. This research highlights the potential for electrochemical applications of "4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine" in synthetic chemistry (Tajima & Fuchigami, 2005).

Photophysical Properties Study

Moriguchi et al. (2017) investigated the synthesis and luminescence properties of europium (III) complexes involving methoxy and ethoxy substituted phenyl derivatives. While not directly related to "4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine," this study underscores the relevance of methoxy-substituted compounds in the development of materials with specific photophysical properties (Moriguchi et al., 2017).

将来の方向性

The future directions for “4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine” could be diverse and depend on its potential applications. For instance, the demand for TFMP derivatives has been increasing steadily in the last 30 years, suggesting that there could be many novel applications of similar compounds discovered in the future .

特性

IUPAC Name |

4-methoxy-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO3S/c1-20-11-5-7-17(8-6-11)21(18,19)12-4-2-3-10(9-12)13(14,15)16/h2-4,9,11H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCLSFQFIOQQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)

![N-mesityl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505177.png)

![N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2505178.png)

![2,2-Difluoro-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2505179.png)

![4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2505180.png)

![3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2505182.png)

![2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2505183.png)

![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)

![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)